N-(furan-2-ylmethyl)prop-2-en-1-amine
Overview
Description
N-(furan-2-ylmethyl)prop-2-en-1-amine is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a furan ring, a five-membered aromatic ring with oxygen, attached to a prop-2-en-1-amine moiety. This structure is a key feature in the synthesis of spiro-lactams, polysubstituted pyrroles, and other furan derivatives with potential applications in pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of derivatives of N-(furan-2-ylmethyl)prop-2-en-1-amine can be achieved through several methods. One approach involves the reaction of furfurylamines with ynones followed by oxidative cyclization using ceric ammonium nitrate to produce spiro-lactams and polysubstituted pyrroles . Another method includes the use of N,N'-Bis(furan-2-ylmethyl)oxalamide to enhance the catalytic activity in Cu-catalyzed coupling reactions, which is effective for promoting N-arylation of anilines and secondary amines . Additionally, enantioselective synthesis of furan-2-yl amines and amino acids can be performed using oxazaborolidine-catalyzed reduction of furan-2-yl ketone oximes .
Molecular Structure Analysis
The molecular structure of N-(furan-2-ylmethyl)prop-2-en-1-amine derivatives has been studied using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of a related compound, N-(4-Methylphenyl)-N-(5-nitrofurfuryl)-N-prop-2-ynylamine, revealed a non-planar arrangement with the furan ring inclined at a significant angle to the phenyl ring . Similarly, the structures of 4-((furan-2-ylmethyl)amino)benzoic acid and related compounds were confirmed by spectroscopy and X-ray diffraction, with DFT calculations corroborating the experimental data .
Chemical Reactions Analysis
N-(furan-2-ylmethyl)prop-2-en-1-amine and its derivatives participate in various chemical reactions. They can undergo [4 + 2] cycloaddition reactions, although some derivatives show a lack of reactivity in such reactions due to their molecular and crystal structures . Additionally, these compounds can be used in palladium-catalyzed aerobic oxidative dicarbonation reactions to synthesize highly conjugated functionalized 2-pyridones, which have potential applications in filtering shortwave radiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(furan-2-ylmethyl)prop-2-en-1-amine derivatives are influenced by their molecular structure. The presence of the furan ring contributes to the aromaticity and reactivity of these compounds. The derivatives exhibit a range of organoleptic properties and can be detected in various foods, indicating their potential role in flavor chemistry . The molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated using DFT, revealing insights into their reactivity and interactions with other molecules .
Scientific Research Applications
1. Diels–Alder Cycloaddition Reaction
- Application Summary : This compound is used to investigate the effect of nitrogen-protecting groups on intramolecular Diels–Alder cyclization reaction yields .
- Methods of Application : The protection reactions were carried out in both dichloromethane and water. The protected molecules were synthesized in dichloromethane and then cycled in toluene .
- Results : The mesomeric electron-withdrawing and sterically large protecting groups increased the yield of Diels–Alder cycling reactions effectively .
2. Cognitive Enhancement and MAO Inhibitor
- Application Summary : N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) is a potential cognitive enhancer with MAO inhibitor properties .
- Methods of Application : The MAO-A and MAO-B inhibition profile of N-(furan-2-ylmethyl)-N-prop-2-yn-1-amine derivates were evaluated by fluorimetric method and their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties estimated .
- Results : F2MPA is a partially reversible inhibitor of hMAO-B, with moderate to good ADMET properties and drug-likeness .
properties
IUPAC Name |
N-(furan-2-ylmethyl)prop-2-en-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-5-9-7-8-4-3-6-10-8/h2-4,6,9H,1,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYBVTYEWJBZQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406018 | |
Record name | N-[(Furan-2-yl)methyl]prop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)prop-2-en-1-amine | |
CAS RN |
53175-33-0 | |
Record name | N-[(Furan-2-yl)methyl]prop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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